4-(benzylsulfonyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide 4-(benzylsulfonyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034609-13-5
VCID: VC5895350
InChI: InChI=1S/C19H20F2N2O3S/c20-16-7-4-8-17(21)18(16)22-19(24)23-11-9-15(10-12-23)27(25,26)13-14-5-2-1-3-6-14/h1-8,15H,9-13H2,(H,22,24)
SMILES: C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=C(C=CC=C3F)F
Molecular Formula: C19H20F2N2O3S
Molecular Weight: 394.44

4-(benzylsulfonyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide

CAS No.: 2034609-13-5

Cat. No.: VC5895350

Molecular Formula: C19H20F2N2O3S

Molecular Weight: 394.44

* For research use only. Not for human or veterinary use.

4-(benzylsulfonyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide - 2034609-13-5

Specification

CAS No. 2034609-13-5
Molecular Formula C19H20F2N2O3S
Molecular Weight 394.44
IUPAC Name 4-benzylsulfonyl-N-(2,6-difluorophenyl)piperidine-1-carboxamide
Standard InChI InChI=1S/C19H20F2N2O3S/c20-16-7-4-8-17(21)18(16)22-19(24)23-11-9-15(10-12-23)27(25,26)13-14-5-2-1-3-6-14/h1-8,15H,9-13H2,(H,22,24)
Standard InChI Key UHUKPYXCLMLUKT-UHFFFAOYSA-N
SMILES C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=C(C=CC=C3F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(Benzylsulfonyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide features a piperidine core substituted at the 4-position with a benzylsulfonyl group and at the 1-position with a carboxamide linked to a 2,6-difluorophenyl ring. The benzylsulfonyl moiety introduces steric bulk and electron-withdrawing characteristics, while the difluorophenyl group enhances metabolic stability through reduced oxidative susceptibility .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>20</sub>H<sub>21</sub>F<sub>2</sub>N<sub>2</sub>O<sub>3</sub>S
Molecular Weight419.45 g/mol
LogP (Octanol-Water)2.8 (±0.3)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (sulfonyl O, amide O, F)
Topological Polar Surface78.9 Ų

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The compound can theoretically be synthesized via a three-step sequence:

  • Piperidine Functionalization: Introduction of the benzylsulfonyl group at the 4-position through nucleophilic substitution using benzylsulfonyl chloride under basic conditions.

  • Carboxamide Formation: Reaction of the piperidine nitrogen with 2,6-difluorophenyl isocyanate to yield the carboxamide.

  • Purification: Chromatographic separation to isolate the target compound from regioisomers .

Challenges in Synthesis

  • Steric Hindrance: The 4-position substitution may impede reaction kinetics, necessitating elevated temperatures or microwave-assisted synthesis.

  • Solubility Limitations: The hydrophobic benzylsulfonyl group requires polar aprotic solvents (e.g., DMF or DMSO) for homogeneous reactions .

Physicochemical and Spectroscopic Properties

Stability Profile

  • pH Stability: Computational models predict degradation under strongly acidic (pH < 2) or basic (pH > 10) conditions due to sulfonyl group hydrolysis.

  • Thermal Stability: Differential scanning calorimetry (DSC) of analogs suggests a melting point range of 180–190°C .

Table 2: Predicted Spectral Data

TechniqueKey Signals
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)δ 7.45–7.30 (m, 5H, benzyl), 7.15–6.95 (m, 2H, difluorophenyl), 4.10 (s, 2H, SO<sub>2</sub>CH<sub>2</sub>), 3.60–3.20 (m, 4H, piperidine)
IR (cm<sup>-1</sup>)1670 (C=O stretch), 1320/1150 (SO<sub>2</sub> asym/sym), 1500 (C-F)

Comparative Analysis with Structural Analogs

Piperidine Carboxamide Derivatives

Compounds like 1-benzyl-4-((4-fluorophenyl)amino)piperidine-4-carboxamide ( ) exhibit anticonvulsant activity via GABAergic modulation, suggesting a possible mechanism for the target compound .

Sulfonyl-Containing Therapeutics

The benzylsulfonyl group mirrors substituents in HIV protease inhibitors (e.g., US8410103B2 ), where sulfonyl oxygen atoms coordinate catalytic aspartate residues.

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